12-Epinapelline

Descripción general

Descripción

Synthesis Analysis

The synthesis of 12-Epinapelline has not been explicitly detailed in the available literature. However, the synthesis of closely related compounds typically involves complex organic reactions, including radical cyclization processes and the formation of specific stereochemical configurations. For example, a novel synthesis of 12-epi-PGF2α, which may share synthetic strategies with 12-Epinapelline, involves radical cyclization using thionocarbonate (Hwang et al., 1996).

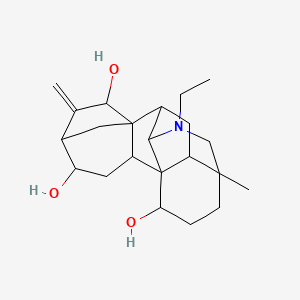

Molecular Structure Analysis

12-Epinapelline's molecular structure has been determined through various spectroscopic methods, including two-dimensional ^1H and ^13C NMR spectroscopy, IR, and mass spectrometry. The compound's crystal and molecular structure analyses revealed that it consists of six main rings with specific conformational features, such as chair, boat, and envelope conformations, indicative of its complex stereochemistry (Atta-ur-rahman et al., 2005).

Chemical Reactions and Properties

While specific chemical reactions involving 12-Epinapelline are not detailed, related compounds exhibit a variety of reactions due to their functional groups. These include transformations of hydroxyl groups, modifications of the alkaloid core, and interactions with other molecules, leading to changes in biological activity and physical properties. The structure-function relationship studies of similar compounds emphasize the importance of molecular features in their biological effects (Wei & McLaughlin, 1974).

Physical Properties Analysis

The physical properties of 12-Epinapelline, such as solubility, melting point, and crystal structure, are crucial for its isolation and characterization. These properties are influenced by the compound's molecular structure, particularly the conformation and orientation of its rings and substituents. The detailed crystallographic analysis provides insights into these aspects, highlighting the compound's stability and conformational preferences (Atta-ur-rahman et al., 2005).

Aplicaciones Científicas De Investigación

Isolation and Structural Analysis : 12-Epinapelline, an alkaloid, was isolated from Aconitum karakolicum, with its structure determined through spectral characteristics and derivative preparations (Sultankhodzhaev & Yunusov, 1987).

Antiarhythmic Activity : A study found that the diterpenoid alkaloid 12-acetyl-12-epinapelline, derived from Aconitum soongoricum, exhibits antiarrhythmic activity. This study involved analyzing the structure, spectral properties, and the activity of the compound (Salimov et al., 2004).

N-oxide Derivative : Research on Aconitum baicalense led to the isolation of 12-Epinapelline and its N-oxide, with their structures confirmed through various spectroscopic methods (Zhapova & Semenov, 1993).

Crystal and Molecular Structure : A detailed study of the crystal and molecular structure of 12-Epinapelline was conducted, providing insights into its conformation and ring structures (Atta-ur-rahman et al., 2005).

Analgesic Activity : A study comparing different alkaloids from Aconitum baikalensis, including 12-epinapelline N-oxide, revealed notable analgesic activities comparable to sodium metamizole (Nesterova et al., 2014).

Anti-Inflammatory Activity : Another study highlighted the anti-inflammatory activities of several diterpene alkaloids from Aconitum baikalense, including 12-epinapelline N-oxide, demonstrating high antiexudative activity without ulcerogenic effects, contrasting with nonsteroidal anti-inflammatory drugs (Nesterova et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAZKLKDEOMJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Epinapelline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.